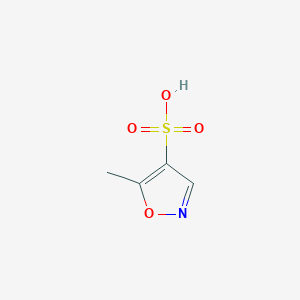
5-Methyl-1,2-oxazole-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2-oxazole-4-sulfonic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms, and a sulfonic acid group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-methyl-2-aminooxazole-4-carboxylic acid under acidic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts and specific solvents to facilitate the cyclization process.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions to form sulfonyl chlorides or sulfates.
Reduction: Reduction of the sulfonic acid group can lead to the formation of the corresponding thiol or sulfide.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Reagents like chlorosulfonic acid or sulfur trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often used.
Major Products Formed:
Oxidation: 5-Methyl-1,2-oxazole-4-sulfonyl chloride.
Reduction: 5-Methyl-1,2-oxazole-4-thiol.
Substitution: Various substituted oxazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-1,2-oxazole-4-sulfonic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
5-Ethyl-1,2-oxazole-4-sulfonic acid: Similar structure with an ethyl group instead of a methyl group.
1,2-Oxazole-4-sulfonic acid: Lacks the methyl group at the 5-position.
2-Methyl-1,3-oxazole-4-sulfonic acid: Different position of the methyl group on the oxazole ring.
Uniqueness: The presence of the methyl group at the 5-position in 5-Methyl-1,2-oxazole-4-sulfonic acid provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
773051-56-2 |
|---|---|
Molecular Formula |
C4H5NO4S |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
5-methyl-1,2-oxazole-4-sulfonic acid |
InChI |
InChI=1S/C4H5NO4S/c1-3-4(2-5-9-3)10(6,7)8/h2H,1H3,(H,6,7,8) |
InChI Key |
LJNAUMRVTGLRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



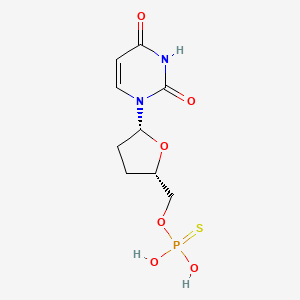
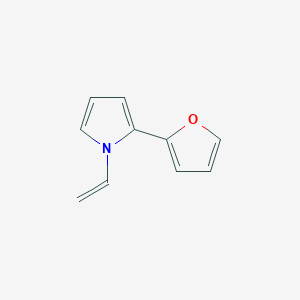

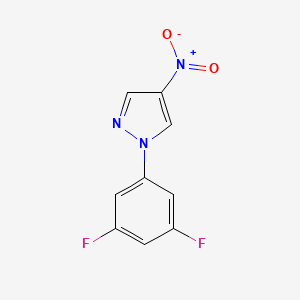
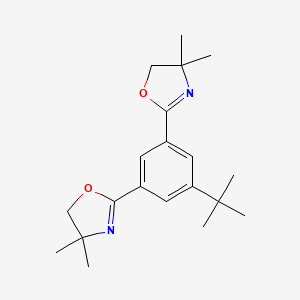
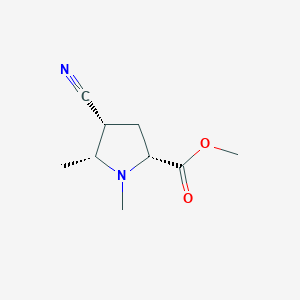
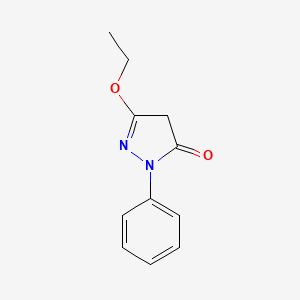
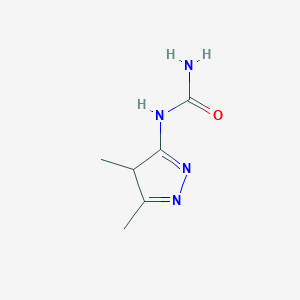
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
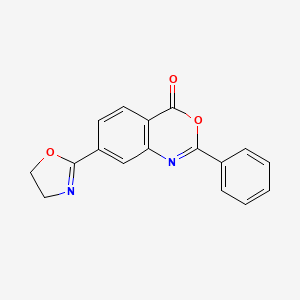
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)


